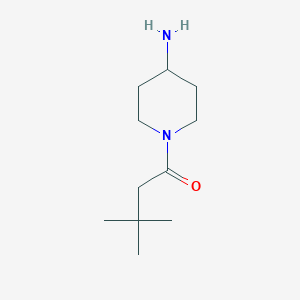
1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds has been reported through various methods. For instance, a concise synthetic strategy towards cyclic α,α-disubstituted α-amino acids, including 1-substituted 4-aminopiperidine-4-carboxylic acids, has been developed through a reductive amination of dimethyl bis(dioxolanemethyl)malonate followed by Curtius rearrangement, capable of synthesizing 4-aminopiperidine-4-carboxylic acids bearing bulky substituents and optically active ones by changing condensed amines (Oba et al., 2005). Additionally, a one-pot synthesis method for 3-aminopiperidines via intramolecular cyclization of unsaturated amines has been introduced, offering a versatile approach for preparing piperidine-containing structures of pharmaceutical and biological relevance (Ortiz et al., 2014).
Wissenschaftliche Forschungsanwendungen
ASK1 Inhibitors
Compounds related to 1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one have been explored as ASK1 inhibitors. These compounds, including aryl amide derivatives of 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine, show promise in treating inflammation and pain, particularly in conditions like osteoarthritis and neuropathic pain (Norman, 2012).
Fluorescent Probes for β-Amyloids
In Alzheimer's disease research, a novel fluorescent probe for β-amyloids, incorporating a structure similar to this compound, was synthesized. This probe has shown high binding affinities toward Aβ(1–40) aggregates, providing a powerful tool for molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).
Synthesis of Aminopiperidines
Research into the synthesis of 1,2,5-trimethyl-4-aminopiperidine, a compound structurally related to this compound, has provided insights into the conversion of trimethylpiperid-4-one to various derivatives, showcasing the compound's versatility in organic synthesis (Prostakov et al., 1967).
Designer Drug Analysis
In forensic science, the structure elucidation of designer drugs closely related to this compound has been significant. Detailed analysis using NMR spectroscopic and mass spectrometric techniques has been employed, enhancing our understanding of such compounds (Girreser et al., 2016).
Chiral Synthesis
Research into enantiomerically pure compounds, such as dimethyl (2S)-N-(9-phenylfluoren-9-yl)-3,4-didehydroglutamate, highlights the significance of chiral synthesis involving structures akin to this compound. This synthesis plays a crucial role in developing components for antifungal antibiotics (Paz & Sardina, 1993).
Wirkmechanismus
Target of action
Piperidine derivatives are known to interact with a variety of biological targets. For instance, some piperidine derivatives have been found to inhibit cyclooxygenase (COX), an enzyme involved in inflammation .
Mode of action
The mode of action of piperidine derivatives can vary depending on the specific compound and its structure. Some piperidine derivatives have been found to inhibit enzymes, while others may interact with receptors or other cellular components .
Biochemical pathways
Piperidine derivatives can affect various biochemical pathways. For example, inhibition of COX by some piperidine derivatives can reduce the production of prostaglandins, which are involved in inflammation .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives can vary widely depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the compound’s chemical structure and properties .
Result of action
The result of a compound’s action can depend on its mode of action and the biochemical pathways it affects. For example, piperidine derivatives that inhibit COX can have anti-inflammatory effects .
Action environment
The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect a compound’s stability, efficacy, and other properties .
Safety and Hazards
Zukünftige Richtungen
Piperidine and its derivatives have shown potential in various therapeutic applications, including anticancer treatments. Future research could focus on developing fast and cost-effective methods for the synthesis of substituted piperidines, as well as exploring their potential in drug development .
Eigenschaften
IUPAC Name |
1-(4-aminopiperidin-1-yl)-3,3-dimethylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-11(2,3)8-10(14)13-6-4-9(12)5-7-13/h9H,4-8,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONZZTAVHFWDKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(CC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2492692.png)

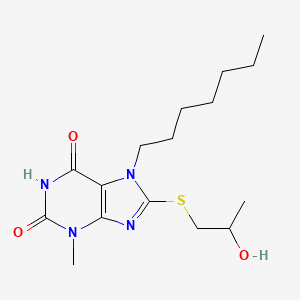
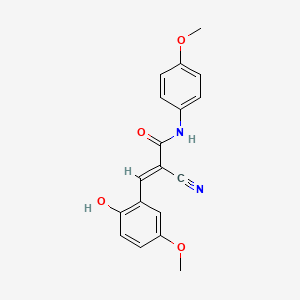
![(4-(4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2492699.png)
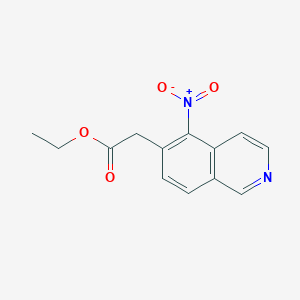
![N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2492703.png)

![[1-(3-Methoxyanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2492705.png)
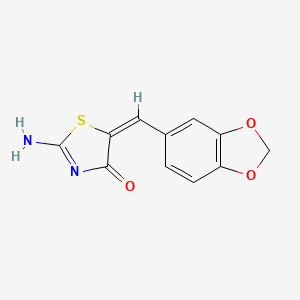
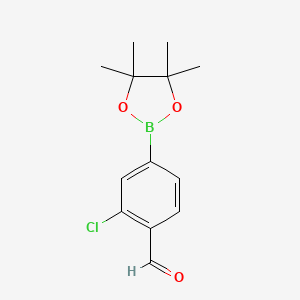
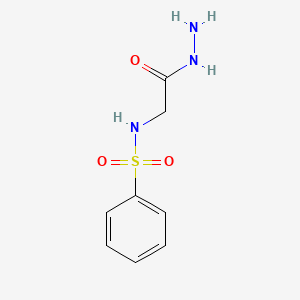
![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1,1-bis(2-hydroxyethyl)urea](/img/structure/B2492712.png)
